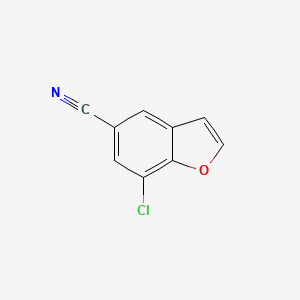

7-Chlorobenzofuran-5-carbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-chloro-1-benzofuran-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4ClNO/c10-8-4-6(5-11)3-7-1-2-12-9(7)8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHWNDIUVRJWQNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC2=C(C=C(C=C21)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to 7-Chlorobenzofuran-5-carbonitrile: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzofuran derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide array of biological activities.[1][2] These activities include antimicrobial, anti-inflammatory, and anticancer properties.[1][3] The benzofuran scaffold, a fusion of a benzene and a furan ring, serves as a versatile platform for the development of novel therapeutic agents.[4] This guide provides an in-depth technical overview of a specific derivative, 7-Chlorobenzofuran-5-carbonitrile, focusing on its chemical identity, properties, synthesis, and potential applications in drug discovery.

Chemical Identity and Properties

CAS Number: 1427420-85-6[5][6]

Molecular Formula: C₉H₄ClNO[5]

Molecular Weight: 177.59 g/mol [5]

IUPAC Name: 7-chloro-1-benzofuran-5-carbonitrile[5]

While specific experimental data for the physical properties of this compound are not widely published, computational predictions and data from related compounds provide valuable insights.

| Property | Value/Information | Source |

| CAS Number | 1427420-85-6 | [5][6][7] |

| Molecular Formula | C₉H₄ClNO | [5] |

| Molecular Weight | 177.59 g/mol | [5] |

| IUPAC Name | 7-chloro-1-benzofuran-5-carbonitrile | [5] |

| Topological Polar Surface Area | 36.9 Ų | [5] |

| Hydrogen Bond Donor Count | 0 | [5] |

| Hydrogen Bond Acceptor Count | 2 | [5] |

| Rotatable Bond Count | 0 | [5] |

| XLogP3-AA | 2.7 | [5] |

Synthesis of Benzofuran Derivatives

The synthesis of substituted benzofurans can be achieved through various strategies. A common and effective method involves the palladium- and copper-catalyzed Sonogashira coupling reaction followed by an intramolecular cyclization.[8] While a specific protocol for this compound is not detailed in publicly available literature, a general and adaptable synthetic workflow is presented below, based on established methodologies for analogous compounds.[9]

General Synthetic Workflow

The synthesis of a substituted benzofuran-carbonitrile, such as the target molecule, typically starts from a suitably substituted phenol. The following diagram illustrates a plausible synthetic route.

Caption: A generalized synthetic workflow for substituted benzofuran derivatives.

Step-by-Step Methodology (Hypothetical Protocol based on Analogs)

-

Iodination of the Phenolic Precursor: A substituted 3-hydroxytoluene is subjected to iodination to introduce an iodine atom at a position that will facilitate the subsequent coupling reaction.

-

Sonogashira Coupling: The resulting iodophenol is then coupled with a suitable terminal alkyne, such as (trimethylsilyl)acetylene, in the presence of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper co-catalyst (e.g., CuI).[8]

-

Cyclization: The resulting phenylacetylene derivative undergoes intramolecular cyclization, often facilitated by a base, to form the benzofuran ring system.

-

Functional Group Interconversion: The nitrile group can be introduced at an appropriate stage, for instance, from a corresponding aldehyde or carboxylic acid precursor. The chloro substituent would be present on the starting phenolic material.

Spectroscopic Characterization

The structural elucidation of this compound would rely on a combination of spectroscopic techniques. Below are the expected characteristic signals based on the analysis of related benzofuran structures.[10][11][12][13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, corresponding to the protons on the benzofuran ring system. The chemical shifts and coupling constants would be influenced by the electron-withdrawing effects of the chloro and cyano groups.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbon atoms of the benzofuran core, the nitrile carbon, and the carbons bearing the chloro and cyano substituents.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands for the following functional groups:

-

C≡N stretch: A sharp, medium-intensity band around 2220-2260 cm⁻¹.

-

Aromatic C-H stretch: Bands above 3000 cm⁻¹.

-

C=C stretching (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

C-O-C stretch (ether): Bands in the 1000-1300 cm⁻¹ region.

-

C-Cl stretch: Absorption in the fingerprint region, typically between 600-800 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum, particularly under electron ionization (EI), would show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing one chlorine atom (an M+2 peak with approximately one-third the intensity of the molecular ion peak). Fragmentation patterns would likely involve the loss of small molecules such as HCN and CO.[12][14]

Potential Applications in Drug Discovery

Benzofuran derivatives are recognized as privileged scaffolds in medicinal chemistry due to their wide range of pharmacological activities.[1] The introduction of halogen and nitrile functionalities can significantly modulate the biological properties of the core structure.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of substituted benzofuran derivatives.[3][15][16] Halogenated benzofurans, in particular, have shown enhanced cytotoxic effects against various cancer cell lines.[3] The mechanism of action often involves the induction of apoptosis and the inhibition of key signaling pathways involved in cancer cell proliferation.[16]

Caption: General mechanism of anticancer action for benzofuran derivatives.

Antimicrobial Activity

Benzofuran derivatives have also been extensively investigated for their antimicrobial properties against a broad spectrum of bacteria and fungi.[1][17][18] The presence of electron-withdrawing groups can enhance the antimicrobial potency of the benzofuran scaffold.[18]

Safety and Handling

As with any chemical compound, this compound should be handled with appropriate safety precautions in a laboratory setting. This includes the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of any potential dust or vapors. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a promising heterocyclic compound with significant potential for application in drug discovery and development. Its structural features suggest the likelihood of interesting biological activities, particularly in the areas of oncology and infectious diseases. While specific experimental data for this compound is limited in the public domain, this guide provides a comprehensive overview based on the well-established chemistry and pharmacology of the benzofuran class of molecules. Further research into the synthesis, characterization, and biological evaluation of this compound is warranted to fully explore its therapeutic potential.

References

-

Al-Ostoot, F. H., Al-Ghorbani, M., & Kheder, N. A. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]

-

Al-Ostoot, F. H., Al-Ghorbani, M., & Kheder, N. A. (2022). Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]

- Aslan, B., Ahmed, M., & Isgor, B. S. (2019). Synthesis, Characterization, and Anticancer Activity of New Benzofuran Substituted Chalcones. Journal of Heterocyclic Chemistry, 56(11), 3036-3045.

- Yadav, M., Negi, M., Singh, R., & Singh, S. (2025). Design, Synthesis and Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity – A Research Article. Cuestiones de Fisioterapia, 54(1), 645-656.

- Khanam, H., & Shamsuzzaman. (2015). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Journal of Research in Medical Sciences, 20(11), 1094–1104.

- Patel, R. V., et al. (2022). Design, synthesis and anticancer activity of amide derivatives of substituted 3-methyl-benzofuran-2-carboxylic acid. Journal of the Serbian Chemical Society, 87(12), 1435-1451.

- Lavanya, P., et al. (2017). Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. International Journal of Pharmacy and Biological Sciences, 7(2), 11-16.

- Khan, I., et al. (2015). Benzofuran: an emerging scaffold for antimicrobial agents. RSC Advances, 5(118), 97719-97739.

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 74890125, this compound. Retrieved from [Link]

- Koca, M., et al. (2005). part 1. Synthesis and antimicrobial activity of (benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl) ketoxime derivatives. European Journal of Medicinal Chemistry, 40(12), 1351-1358.

- Epstein, W. W., Horton, W. J., & Lin, C. T. (1965). Studies Concerning the Infrared Spectra of Some Substituted Benzofuran Derivatives. The Journal of Organic Chemistry, 30(4), 1246–1250.

- Fung, D., Boyd, R. K., Safe, S., & Chittim, B. G. (1985). Gas chromatographic/mass spectrometric analysis of specific isomers of polychlorodibenzofurans. Biomedical Mass Spectrometry, 12(6), 247–253.

- Cavaleiro, J. A. S., et al. (2006). A Green and Versatile Route to Highly Functionalized Benzofuran Derivatives Using Biomimetic Oxygenation. European Journal of Organic Chemistry, 2006(18), 4153-4161.

- Jin, T., et al. (2017). Synthesis of polyfluoroarene substituted benzofuran derivatives via cooperative Pd/Cu Catalysis. Organic & Biomolecular Chemistry, 15(4), 845-849.

- Al-Majid, A. M., et al. (2020). (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. Molbank, 2020(2), M1125.

-

National Institute of Standards and Technology. (n.d.). Benzofuran- 2(3h)-one, 3-allyl-3-phenyl-. In NIST Chemistry WebBook. Retrieved from [Link]

- Thorat, B., et al. (2016). FT-IR Spectra of 1-benzofuran-2-carbohydrazide.

-

SpectraBase. (n.d.). Benzofuran. Retrieved from [Link]

- Thorat, B., et al. (2016). NMR Spectra of 1-benzofuran-2-carbohydrazide.

-

National Institute of Standards and Technology. (n.d.). Benzofuran. In NIST Chemistry WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 90491, 7-Chlorobenzofuran. Retrieved from [Link]

- Kumar, A., & Maurya, R. A. (2012). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. Journal of Drug Delivery and Therapeutics, 2(6).

- Wang, Y., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 29(15), 3725.

- Dias, H. J., et al. (2019). Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 54(1), 35-47.

- Reddy, B. V. S., et al. (2022).

- Pop, A., et al. (2007). 2-substituted benzofuran fragment ion formation in the electron ionization mass spectra of 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives. 1. Spirocyclization of the molecular ions in the gas phase. Rapid Communications in Mass Spectrometry, 21(8), 1414-1420.

- Khmel'nitskii, R. A., et al. (1971). Mass spectrometry of halogen-containing organic compounds. Russian Chemical Reviews, 40(5), 453-463.

- Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220.

-

Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Retrieved from [Link]

- Yadav, M., Negi, M., Singh, R., & Singh, S. (2025). Design, Synthesis and Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity – A Research Article. Cuestiones de Fisioterapia, 54(1), 645-656.

- Klivansky, L. M., et al. (2009). Syntheses of Benzo[b]furan-6-carbonitrile and 6-Cyanobenzo[b]furan-2-boronic Acid Pinacol Ester. Journal of Organic Chemistry, 74(11), 4249–4252.

- Abdelgawad, M. A., et al. (2021). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. RSC Advances, 11(46), 28669-28684.

- Adeboye, T. O., et al. (2024). Synthesis, Structural Characterization, and Quantum Chemical Study of the 7-Acetyl-5-nitrobenzofurans as Anticancer Agents with Antioxidant Properties. Journal of Molecular Structure, 1311, 138398.

Sources

- 1. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijpbs.com [ijpbs.com]

- 3. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity [mdpi.com]

- 4. oldsciparks.lbp.world [oldsciparks.lbp.world]

- 5. This compound | C9H4ClNO | CID 74890125 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 1427420-85-6 [chemicalbook.com]

- 7. Benzofuran(271-89-6) IR Spectrum [m.chemicalbook.com]

- 8. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Syntheses of Benzo[b]furan-6-carbonitrile and 6-Cyanobenzo[b]furan-2-boronic Acid Pinacol Ester - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Gas chromatographic/mass spectrometric analysis of specific isomers of polychlorodibenzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 2-substituted benzofuran fragment ion formation in the electron ionization mass spectra of 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives. 1. Spirocyclization of the molecular ions in the gas phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. scispace.com [scispace.com]

- 15. researchgate.net [researchgate.net]

- 16. tandfonline.com [tandfonline.com]

- 17. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]

- 18. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) DOI:10.1039/C5RA20658H [pubs.rsc.org]

An In-Depth Technical Guide to 7-Chlorobenzofuran-5-carbonitrile: Molecular Structure, Properties, and Scientific Context

Introduction

In the landscape of medicinal chemistry and materials science, heterocyclic compounds form the bedrock of many functional molecules. Among these, the benzofuran scaffold, a bicyclic system composed of a fused benzene and furan ring, is recognized as a "privileged structure." This distinction arises from its prevalence in natural products and its ability to serve as a versatile framework for designing molecules with a wide spectrum of biological activities, including anti-tumor, antibacterial, and anti-viral properties.[1]

This technical guide provides a detailed examination of a specific, substituted benzofuran derivative: 7-Chlorobenzofuran-5-carbonitrile . We will dissect its molecular architecture, delineate its physicochemical properties, and place it within the broader scientific context of benzofuran chemistry. This document is intended for researchers, scientists, and drug development professionals who require a foundational understanding of this compound for potential applications in synthesis, screening, and materials development.

Core Molecular Properties

The fundamental identity and characteristics of a compound are encapsulated by its molecular properties. For this compound, these have been computationally determined and are consolidated from authoritative chemical databases.

| Property | Value | Source |

| IUPAC Name | 7-chloro-1-benzofuran-5-carbonitrile | PubChem[2] |

| CAS Number | 1427420-85-6 | PubChem[2][3] |

| Molecular Formula | C₉H₄ClNO | PubChem[2][4] |

| Molecular Weight | 177.59 g/mol | PubChem[2][4] |

| Canonical SMILES | C1=COC2=C(C=C(C=C21)C#N)Cl | PubChem[2] |

| InChIKey | PHWNDIUVRJWQNM-UHFFFAOYSA-N | PubChem[2][4] |

Molecular Structure Analysis

The functionality and reactivity of this compound are dictated by its distinct molecular structure. This structure consists of the core benzofuran rings, with two key substituents that modulate its electronic and steric properties:

-

Benzofuran Core : A planar, aromatic, bicyclic system that provides a rigid scaffold.

-

7-Chloro Substituent : An electron-withdrawing chlorine atom positioned on the benzene ring portion of the core. This group influences the molecule's lipophilicity and can affect its metabolic stability and binding interactions.

-

5-Carbonitrile Substituent : A strongly electron-withdrawing nitrile group (-C≡N) also on the benzene ring. This group is a common feature in medicinal chemistry, often serving as a hydrogen bond acceptor or a metabolic blocking group.

The precise arrangement of these components is visualized in the diagram below.

Caption: Conceptual workflow for general benzofuran synthesis.

Causality in Experimental Design: The choice of starting materials is paramount. To achieve the 7-chloro and 5-carbonitrile substitution pattern, one would typically begin with a correspondingly substituted phenol. The reaction partner and catalyst system are then selected to favor the desired intramolecular cyclization, forming the furan ring. Recent advancements have focused on developing cascade reactions that offer high efficiency and atom economy for producing diverse benzofuran derivatives. [5]

Scientific Context and Potential Significance

The scientific interest in this compound stems directly from the established biological importance of the benzofuran class. Numerous studies have demonstrated that compounds containing this scaffold exhibit potent pharmacological activities. [1]

-

Antibacterial and Antifungal Agents : The benzofuran ring is a core component of molecules designed to combat microbial infections. [6]* Anticancer Potential : Novel benzofuran derivatives have been investigated as potential anticancer agents, with some showing efficacy against various cancer cell lines.

-

Enzyme Inhibition : The rigid structure of the benzofuran system makes it an excellent scaffold for designing specific enzyme inhibitors, such as VEGFR-2 inhibitors, which are crucial in anti-angiogenesis therapies. [7] Self-Validating System for Future Research: For this compound, its defined structure provides a clear starting point for investigation. A logical research progression would involve:

-

Synthesis and Verification : An unambiguous synthesis followed by rigorous structural confirmation using NMR, mass spectrometry, and X-ray crystallography.

-

In Vitro Screening : Testing the compound against a panel of biological targets (e.g., kinases, microbial strains) to identify potential activity.

-

Structure-Activity Relationship (SAR) Studies : Synthesizing analogs by modifying the chloro and carbonitrile groups to optimize any identified biological activity.

While the specific bioactivity of this compound remains to be experimentally determined, its substructural features—a privileged heterocyclic core combined with common pharmacophoric groups—make it a compound of significant interest for discovery campaigns.

Conclusion

This compound is a well-defined chemical entity with a molecular weight of 177.59 g/mol and the formula C₉H₄ClNO. [2][4]Its structure, featuring a rigid benzofuran scaffold decorated with electron-withdrawing chloro and carbonitrile groups, is characteristic of molecules designed for biological screening. Although specific applications for this compound are not yet published, its membership in the pharmacologically significant benzofuran family positions it as a valuable probe or building block for research in drug discovery and materials science. Further experimental validation is required to unlock its potential therapeutic or functional applications.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 74890125, this compound. PubChem. [Link]

-

Yadav, M., et al. (2025). Design, Synthesis and Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity – A Research Article. Cuestiones de Fisioterapia. [Link]

-

Wang, L., et al. (2021). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. [Link]

-

Li, J., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules. [Link]

-

Abdel-Maksoud, M. S., et al. (2024). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Journal of the Iranian Chemical Society. [Link]

Sources

- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. This compound | C9H4ClNO | CID 74890125 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 1427420-85-6 [chemicalbook.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]

- 7. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Discovery of 7-Chlorobenzofuran-5-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 7-Chlorobenzofuran-5-carbonitrile, a heterocyclic compound of interest in medicinal chemistry. While direct literature on its synthesis and discovery is sparse, this document consolidates available data and proposes scientifically grounded synthetic strategies based on established benzofuran chemistry. This guide serves as a foundational resource for researchers engaged in the design and synthesis of novel benzofuran-based compounds for drug discovery and development.

Introduction: The Significance of the Benzofuran Scaffold

Benzofuran, a heterocyclic compound composed of a fused benzene and furan ring, is a privileged scaffold in medicinal chemistry.[1][2] Its derivatives are integral components of numerous natural products and synthetic pharmaceuticals, exhibiting a wide spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][3] The specific substitution pattern of functional groups on the benzofuran core dictates the molecule's physicochemical properties and pharmacological profile, making the development of diverse synthetic routes a critical endeavor for drug discovery.

This compound represents a unique substitution pattern with a chloro group at the 7-position and a nitrile group at the 5-position. While not extensively studied, its structure suggests potential as an intermediate in the synthesis of more complex, biologically active molecules. The electron-withdrawing nature of the chloro and cyano groups can influence the reactivity of the benzofuran ring system and provide handles for further chemical modification.

Physicochemical Properties of this compound

A comprehensive understanding of a compound's physicochemical properties is fundamental to its application in research and development. The following table summarizes the key computed properties of this compound.[4]

| Property | Value | Source |

| IUPAC Name | 7-chloro-1-benzofuran-5-carbonitrile | PubChem[4] |

| Molecular Formula | C₉H₄ClNO | PubChem[4] |

| Molecular Weight | 177.59 g/mol | PubChem[4] |

| CAS Number | 1427420-85-6 | PubChem[4] |

| Appearance | (Predicted) Crystalline solid | N/A |

| XLogP3 | 2.7 | PubChem[4] |

| Hydrogen Bond Donor Count | 0 | PubChem[4] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[4] |

| Rotatable Bond Count | 0 | PubChem[4] |

Proposed Synthetic Strategies

While a specific, documented synthesis for this compound has not been identified in a comprehensive literature review, several established methods for the synthesis of substituted benzofurans can be logically adapted. The following section outlines plausible synthetic routes, grounded in well-established organic chemistry principles.

Retrosynthetic Analysis

A retrosynthetic approach to this compound suggests several potential disconnections. A key strategy involves the formation of the furan ring onto a pre-functionalized benzene ring.

Caption: Retrosynthetic analysis of this compound.

Proposed Synthetic Pathway via Sonogashira Coupling and Cyclization

A highly versatile and widely employed method for benzofuran synthesis is the Sonogashira coupling of a terminal alkyne with an ortho-halophenol, followed by an intramolecular cyclization. This strategy offers a convergent approach to construct the benzofuran core.

Workflow Diagram:

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Hypothetical):

Materials:

-

2-Bromo-3-chloro-5-cyanophenol

-

Trimethylsilylacetylene

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Copper(I) iodide (CuI)

-

Base (e.g., Triethylamine or Diisopropylamine)

-

Solvent (e.g., Toluene or DMF)

-

Base for cyclization (e.g., Potassium carbonate or Sodium hydroxide)

Procedure:

-

Sonogashira Coupling:

-

To a solution of 2-bromo-3-chloro-5-cyanophenol in an appropriate solvent, add the palladium catalyst, copper(I) iodide, and the base.

-

Degas the mixture and purge with an inert gas (e.g., Argon or Nitrogen).

-

Add trimethylsilylacetylene dropwise at room temperature.

-

Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and perform a standard aqueous workup. Purify the crude product by column chromatography to obtain 2-(trimethylsilylethynyl)-3-chloro-5-cyanophenol.

-

-

Intramolecular Cyclization:

-

Dissolve the purified 2-(trimethylsilylethynyl)-3-chloro-5-cyanophenol in a suitable solvent.

-

Add a base such as potassium carbonate or sodium hydroxide.

-

Heat the mixture to reflux and monitor the reaction until the starting material is consumed.

-

Cool the reaction, neutralize with acid, and extract the product with an organic solvent.

-

Purify the crude product by recrystallization or column chromatography to yield this compound.

-

Causality Behind Experimental Choices:

-

Palladium and Copper Catalysis: The Sonogashira reaction relies on a dual catalytic system. The palladium catalyst facilitates the oxidative addition to the aryl halide, while the copper(I) cocatalyst activates the terminal alkyne.

-

Base: The amine base is crucial for deprotonating the alkyne and for scavenging the hydrohalic acid formed during the reaction.

-

Trimethylsilylacetylene: The use of a silyl-protected alkyne can prevent unwanted side reactions and is readily deprotected in situ or in a subsequent step to facilitate cyclization.

-

Intramolecular Cyclization: The cyclization is typically base-mediated, where the phenoxide anion attacks the alkyne to form the furan ring.

Discovery and Potential Applications

As of the date of this guide, the initial discovery and specific biological activities of this compound have not been prominently reported in peer-reviewed scientific literature. Its commercial availability from various chemical suppliers suggests its use as a building block or intermediate in proprietary research and development, likely within the pharmaceutical or agrochemical industries.[5]

The benzofuran scaffold is a known pharmacophore, and the presence of the chloro and nitrile substituents on this core in this compound makes it an attractive starting point for the synthesis of libraries of novel compounds for biological screening. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further avenues for derivatization.

Analytical Characterization

The definitive identification and purity assessment of this compound would rely on a combination of standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide detailed information about the chemical environment of the hydrogen and carbon atoms, confirming the substitution pattern on the benzofuran ring.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular weight and elemental composition of the compound.

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the nitrile group (around 2220-2240 cm⁻¹) and the aromatic C-Cl bond.

-

Elemental Analysis: Combustion analysis would determine the percentage composition of carbon, hydrogen, nitrogen, and chlorine, further confirming the empirical formula.

Conclusion and Future Directions

This compound is a chemical entity with potential as a valuable intermediate in the synthesis of novel, biologically active molecules. While its direct synthesis and discovery are not well-documented, this guide provides a robust, scientifically-backed framework for its preparation based on established synthetic methodologies for related benzofuran derivatives.

Future research should focus on the experimental validation of the proposed synthetic routes and a thorough investigation of the compound's reactivity. Furthermore, the synthesis and biological evaluation of derivatives of this compound could unveil novel therapeutic agents. As the landscape of drug discovery continues to evolve, the exploration of unique chemical scaffolds like this will remain a cornerstone of innovation.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

- Yadav, M., et al. (2025). Design, Synthesis and Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity – A Research Article. Cuestiones de Fisioterapia, 54(1), 645-656.

-

Al-Warhi, T., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]

- Novák, Z. (n.d.). 17. Development of a one-pot sequential Sonogashira coupling for the synthesis of benzofurans.

-

Wikipedia. (2023). Sonogashira coupling. [Link]

- Google Patents. (n.d.). Preparation method of 2, 3-dihydrobenzofuran compound.

- Google Patents. (n.d.).

-

Wang, X., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 27510-27540. [Link]

-

PubChem. Benzofuran derivatives, process for their preparation and intermediates thereof - Patent US-7709505-B2. [Link]

- Google Patents. (n.d.). Process for the production of benzofurans.

-

Khan, I., & I. A. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega, 9(1), 14-41. [Link]

-

Technical Disclosure Commons. (2021). Process for the preparation of (S)-2-(2-(benzofuran-6-carbonyl)-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxamido). [Link]

-

Zhu, R. R., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 29(16), 3687. [Link]

-

ScienceOpen. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. [Link]

-

Zhang, Y., et al. (2024). Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aliphatic Alkynes and Aryl Thianthrenium Salts to Alkynones and Furanones. Organic Letters, 26(2), 345-350. [Link]

- ePrints Soton. (n.d.). COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6.

- Beilstein Journal of Organic Chemistry. (2021). Search Results.

-

ResearchGate. (2019). One‐Pot Synthesis of Benzofurans via Cu–Catalyzed Tandem Sonogashira Coupling‐Cyclization Reactions. [Link]

-

PubChem. 7-Chlorobenzofuran. [Link]

-

PubChem. 2-Bromo-5-hydroxybenzonitrile. [Link]

-

PubChem. 3-Bromo-5-chloro-4-hydroxybenzonitrile. [Link]

-

PubChem. 3-Bromo-5-chlorobenzonitrile. [Link]

-

PubChem. 3-Bromo-5-hydroxybenzonitrile. [Link]

- Beijing Institute of Technology. (n.d.). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones.

Sources

- 1. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]

- 4. This compound | C9H4ClNO | CID 74890125 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound,1427420-85-6-Amadis Chemical [amadischem.com]

Spectroscopic Characterization of 7-Chlorobenzofuran-5-carbonitrile: A Predictive and Methodological Guide

Abstract

This technical guide provides a comprehensive overview of the anticipated spectroscopic data for the novel compound 7-Chlorobenzofuran-5-carbonitrile. In the dynamic landscape of drug discovery and materials science, the unambiguous structural elucidation of new chemical entities is paramount. This document serves as an in-depth resource for researchers, scientists, and drug development professionals, offering a predictive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. In the absence of published experimental spectra for this specific molecule, this guide leverages established spectroscopic principles, data from structurally analogous compounds, and predictive methodologies to forecast the spectral characteristics of this compound. Furthermore, detailed experimental protocols for acquiring high-quality spectroscopic data are provided, ensuring a self-validating framework for future empirical studies.

Introduction to this compound

Benzofuran derivatives are a significant class of heterocyclic compounds, forming the core scaffold of numerous biologically active molecules and functional materials.[1] The title compound, this compound, incorporates a benzofuran core functionalized with a chlorine atom and a nitrile group. These substituents are expected to significantly influence the molecule's electronic properties and, consequently, its spectroscopic signature. A thorough understanding of its spectral characteristics is the first step in its potential application in medicinal chemistry or materials science.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is an unparalleled tool for the structural determination of organic molecules in solution.[2] By analyzing the chemical shifts, coupling constants, and integrations of ¹H and ¹³C NMR spectra, the precise connectivity and chemical environment of each atom can be deciphered.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to exhibit signals corresponding to the four protons of the benzofuran ring system. The predicted chemical shifts are influenced by the electron-withdrawing effects of the chlorine and nitrile substituents, as well as the anisotropic effects of the aromatic rings.

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 | 7.8 - 8.0 | d | J2,3 = 2.0 - 3.0 |

| H-3 | 7.0 - 7.2 | d | J3,2 = 2.0 - 3.0 |

| H-4 | 7.9 - 8.1 | s | - |

| H-6 | 7.7 - 7.9 | s | - |

Causality Behind Predictions: The protons on the furan ring (H-2 and H-3) are expected to appear as doublets due to their coupling to each other. The protons on the benzene ring (H-4 and H-6) are predicted to be singlets due to the substitution pattern. The electron-withdrawing nature of the nitrile group at C5 and the chlorine at C7 will deshield the adjacent protons, shifting their signals downfield.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide a map of the carbon framework of the molecule. Nine distinct signals are anticipated, corresponding to each carbon atom in this compound.

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | 145 - 150 |

| C-3 | 105 - 110 |

| C-3a | 150 - 155 |

| C-4 | 125 - 130 |

| C-5 | 110 - 115 |

| C-6 | 130 - 135 |

| C-7 | 120 - 125 |

| C-7a | 125 - 130 |

| C≡N | 115 - 120 |

Causality Behind Predictions: The chemical shifts are estimated based on the known effects of chloro and cyano substituents on aromatic and heterocyclic rings. The quaternary carbons (C-3a, C-5, C-7, and C-7a) and the nitrile carbon will have distinct chemical shifts. DEPT (Distortionless Enhancement by Polarization Transfer) experiments would be instrumental in distinguishing between CH and quaternary carbons.

Experimental Protocol for NMR Spectroscopy

A rigorous and standardized protocol is essential for obtaining high-quality, reproducible NMR data.[3]

Sample Preparation:

-

Accurately weigh 5-10 mg of high-purity this compound.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

Transfer the solution to a standard 5 mm NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Tune and shim the probe to optimize the magnetic field homogeneity.

-

Acquire a ¹H NMR spectrum using a standard pulse sequence.

-

Acquire a ¹³C{¹H} NMR spectrum (proton-decoupled) to obtain singlets for all carbon signals.

-

(Optional but Recommended) Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to determine one-bond C-H correlations.

Caption: A streamlined workflow for NMR-based structure elucidation.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[4]

Expected IR Absorption Bands

The IR spectrum of this compound will be characterized by several key absorption bands.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |

| C≡N (Nitrile) | 2220 - 2240 | Stretching |

| C=C (Aromatic) | 1580 - 1620 | Stretching |

| C-O-C (Ether) | 1200 - 1250 (asymmetric) | Stretching |

| 1020 - 1075 (symmetric) | ||

| C-Cl (Chloroalkane) | 700 - 800 | Stretching |

| =C-H (Aromatic) | 3050 - 3150 | Stretching |

Causality Behind Expectations: The most diagnostic peak will be the sharp, strong absorption of the nitrile group (C≡N) in the 2220-2240 cm⁻¹ region.[5][6] The presence of the benzofuran ring will be confirmed by the aromatic C=C stretching vibrations and the C-O-C stretching of the furan ether linkage. The C-Cl stretch will likely appear in the fingerprint region.

Experimental Protocol for FT-IR Spectroscopy

The Attenuated Total Reflectance (ATR) technique is a common and convenient method for obtaining IR spectra of solid samples.

Sample Preparation and Data Acquisition (ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of powdered this compound onto the center of the crystal.

-

Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Caption: Standard operating procedure for FT-IR analysis using an ATR accessory.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[7] It provides the exact molecular weight and valuable structural information from the fragmentation pattern.

Expected Mass Spectrum

For this compound (C₉H₄ClNO), the high-resolution mass spectrum (HRMS) is expected to show a molecular ion peak [M]⁺ with a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

| Ion | Expected m/z (for ³⁵Cl) | Expected m/z (for ³⁷Cl) | Notes |

| [M]⁺ | 177.0008 | 178.9979 | Molecular ion peak. The M+2 peak will have approximately one-third the intensity of the M peak. |

| [M-Cl]⁺ | 142.0344 | - | Loss of a chlorine radical. |

| [M-HCN]⁺ | 150.0083 | 152.0054 | Loss of hydrogen cyanide. |

Causality Behind Expectations: The presence of a chlorine atom is readily identified by the isotopic cluster of the molecular ion.[8] Common fragmentation pathways for benzofurans involve the loss of CO or CHO, while nitriles can lose HCN. The fragmentation pattern provides a "fingerprint" that can be used to confirm the structure.

Experimental Protocol for Mass Spectrometry

Electrospray ionization (ESI) is a soft ionization technique suitable for a wide range of organic molecules.[9]

Sample Preparation and Data Acquisition (ESI-MS):

-

Prepare a dilute solution of this compound (approximately 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infuse the sample solution directly into the ESI source of the mass spectrometer at a constant flow rate.

-

Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas temperature) to achieve a stable and abundant signal for the molecular ion.

-

Acquire the mass spectrum in positive ion mode.

-

For fragmentation analysis, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).

Caption: A typical workflow for the analysis of a small molecule by ESI-MS.

Conclusion

This guide provides a robust predictive framework for the spectroscopic characterization of this compound. By combining theoretical predictions with established analytical protocols, researchers are well-equipped to undertake the empirical validation of this novel compound's structure. The anticipated NMR, IR, and MS data presented herein serve as a valuable reference for the synthesis and future development of this and related benzofuran derivatives. The self-validating nature of the described protocols ensures the generation of high-fidelity data, which is the cornerstone of scientific integrity and advancement in chemical research.

References

-

Springer Nature. (n.d.). Mass Spectrometry Protocols and Methods. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Facile Synthesis of Benzofurans via Copper-Catalyzed Aerobic Oxidative Cyclization of Phenols and Alkynes - Supporting Information. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Environmental applications for the analysis of chlorinated dibenzo-p-dioxins and dibenzofurans using mass spectrometry/mass spectrometry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Infrared Spectroscopy of Neutral and Cationic Benzonitrile–Methanol Binary Clusters in Supersonic Jets. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

-

nmrshiftdb2. (n.d.). nmrshiftdb2 - open nmr database on the web. Retrieved from [Link]

-

PubMed. (2000). The determination of a chlorinated benzofuran pharmaceutical intermediate by HPLC-MS with on-line derivatization. Retrieved from [Link]

-

Rensselaer Polytechnic Institute. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. Retrieved from [Link]

-

National Center for Biotechnology Information. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. Retrieved from [Link]

-

PROSPRE. (n.d.). 1H NMR Predictor. Retrieved from [Link]

-

NMRDB.org. (n.d.). Simulate and predict NMR spectra. Retrieved from [Link]

-

Massachusetts Institute of Technology. (n.d.). fourier transform infrared spectroscopy. Retrieved from [Link]

-

Mestrelab Research. (n.d.). Download NMR Predict. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Protocol for determining protein dynamics using FT-IR spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 5.4: The 1H-NMR experiment. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectrum of benzonitrile in the range 500–4000 c m − 1 . Computed.... Retrieved from [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

-

Chemaxon. (n.d.). NMR Predictor. Retrieved from [Link]

-

Biocompare. (2019). Prepping Small Molecules for Mass Spec. Retrieved from [Link]

-

Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Retrieved from [Link]

-

University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

-

University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS - Mass Spectrometry Research Facility. Retrieved from [Link]

-

NIST. (n.d.). Benzonitrile. Retrieved from [Link]

-

OSTI.GOV. (1990). Environmental applications for the analysis of chlorinated dibenzo-p-dioxins and dibenzofurans using mass spectrometry/mass spectrometry. Retrieved from [Link]

-

SpectraBase. (n.d.). Benzonitrile - Optional[FTIR] - Spectrum. Retrieved from [Link]

-

Michigan State University. (n.d.). NMR Spectroscopy. Retrieved from [Link]

-

Scribd. (n.d.). 1H-NMR Organic Structure Guide. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H-and 13 C-NMR chemical shifts for compound 7. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from [Link]

-

ScienceDirect. (2005). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 252 MHz, H2O, predicted) (NP0277828). Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

-

CASPRE. (n.d.). 13C NMR Predictor. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Retrieved from [Link]

-

YouTube. (2023). How to predict 1H and 13C NMR of compound Using ChemDraw?|Chemical Science Teaching|. Retrieved from [Link]

-

PubMed. (1982). The mass spectrometry of chlorinated dibenzo-p-dioxins. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Detailed 1 H and 13 C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. Retrieved from [Link]

-

NIST. (n.d.). Benzofuran. Retrieved from [Link]

-

SpectraBase. (n.d.). Benzofuran - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

PubChem. (n.d.). (1R)-1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-5-carbonitrile hydrochloride. Retrieved from [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 3. benchchem.com [benchchem.com]

- 4. eng.uc.edu [eng.uc.edu]

- 5. researchgate.net [researchgate.net]

- 6. Benzonitrile(100-47-0) IR Spectrum [m.chemicalbook.com]

- 7. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. Environmental applications for the analysis of chlorinated dibenzo-p-dioxins and dibenzofurans using mass spectrometry/mass spectrometry | Semantic Scholar [semanticscholar.org]

- 9. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

Unlocking the Potential of 7-Chlorobenzofuran-5-carbonitrile: A Technical Guide for Researchers

Introduction: The Benzofuran Scaffold as a Privileged Structure in Drug Discovery

Benzofuran, a heterocyclic compound formed by the fusion of a benzene and a furan ring, represents a core structure in a multitude of natural and synthetic molecules with significant biological activities.[1][2] Its derivatives are of profound interest to medicinal chemists due to their demonstrated efficacy across a wide spectrum of therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.[3][4] The benzofuran nucleus is a key pharmacophore in several clinically approved drugs, underscoring its importance as a "privileged scaffold" in drug design and development.[5] Molecules incorporating this moiety have shown activities such as anticancer, antimicrobial, antiviral, antioxidant, and anti-inflammatory effects.[2][6][7]

This technical guide focuses on a specific, yet underexplored, derivative: 7-Chlorobenzofuran-5-carbonitrile . While direct research on this compound is limited, its structural features—a chlorinated benzofuran core with a nitrile group—suggest a rich potential for investigation in several key areas of drug discovery. The presence of a chlorine atom at the 7-position and a carbonitrile group at the 5-position can significantly influence the molecule's electronic properties, metabolic stability, and binding interactions with biological targets. This guide will provide a comprehensive overview of the potential research applications of this compound, grounded in the established pharmacology of related benzofuran and nitrile-containing compounds. We will explore detailed, actionable experimental protocols to empower researchers to unlock the therapeutic promise of this intriguing molecule.

Chemical Profile of this compound

A foundational understanding of the physicochemical properties of this compound is essential for designing robust experimental plans.

| Property | Value | Source |

| Molecular Formula | C₉H₄ClNO | [8] |

| Molecular Weight | 177.59 g/mol | [8] |

| IUPAC Name | 7-chloro-1-benzofuran-5-carbonitrile | [8] |

| CAS Number | 1427420-85-6 | [9] |

Potential Research Application I: Anticancer Agent Development

The benzofuran scaffold is a well-established framework for the development of novel anticancer agents.[10] Derivatives have been shown to exert cytotoxic effects through various mechanisms, including apoptosis induction, cell cycle arrest, and inhibition of key signaling pathways.[11] The nitrile group, a common feature in many kinase inhibitors, further enhances the potential of this compound as an anticancer candidate.[12]

Hypothesized Mechanism of Action: Kinase Inhibition

Many small-molecule anticancer drugs function by inhibiting protein kinases, which are critical regulators of cell proliferation, survival, and metastasis. The planar, heterocyclic nature of the benzofuran ring, combined with the electron-withdrawing properties of the nitrile and chloro substituents, makes this compound an attractive candidate for targeting the ATP-binding pocket of various kinases.

Experimental Workflow: Screening for Anticancer Activity

A systematic approach is crucial to evaluate the anticancer potential of this compound.

Caption: Systematic workflow for antimicrobial evaluation.

Detailed Protocol: Broth Microdilution for MIC Determination

-

Bacterial Inoculum Preparation : Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) overnight in appropriate broth. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Compound Preparation : Prepare a 2-fold serial dilution of this compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.

-

Inoculation : Add the prepared bacterial inoculum to each well. Include a positive control (bacteria only) and a negative control (broth only).

-

Incubation : Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination : The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Directions

This compound is a molecule with significant, yet largely untapped, potential in medicinal chemistry. Based on the well-documented biological activities of the benzofuran scaffold and nitrile-containing compounds, promising avenues for research lie in the fields of oncology and antimicrobial discovery. The experimental frameworks provided in this guide offer a starting point for a systematic evaluation of its therapeutic potential. Future research should also focus on elucidating the precise mechanisms of action and exploring structure-activity relationships through the synthesis of novel analogues. Such efforts will be crucial in determining if this compound or its derivatives can be developed into next-generation therapeutic agents.

References

-

Mini Review on Important Biological Properties of Benzofuran Derivatives. (2016). MedCrave. [Link]

-

Bioactive Benzofuran derivatives: A review. (n.d.). PubMed. [Link]

-

Mini review on important biological properties of benzofuran derivatives. (2016). MedCrave. [Link]

-

Natural source, bioactivity and synthesis of benzofuran derivatives. (n.d.). RSC Publishing. [Link]

-

This compound | C9H4ClNO | CID 74890125. (n.d.). PubChem - NIH. [Link]

-

Design, Synthesis and Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity – A Research Article. (n.d.). [Link]

-

Benzofuran – Knowledge and References. (n.d.). Taylor & Francis. [Link]

-

Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. (n.d.). PMC - NIH. [Link]

-

Review on Designing and synthesis of some of new benzofuran derivatives for Immunomodulatory and antibacterial activity. (2023). bepls. [Link]

-

Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). PMC - PubMed Central. [Link]

-

Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. (n.d.). Atlantis Press. [Link]

-

7-Chlorobenzofuran | C8H5ClO | CID 90491. (n.d.). PubChem - NIH. [Link]

-

Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. (n.d.). NIH. [Link]

Sources

- 1. Bioactive Benzofuran derivatives: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medcraveonline.com [medcraveonline.com]

- 3. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]

- 4. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bepls.com [bepls.com]

- 6. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. This compound | C9H4ClNO | CID 74890125 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound | 1427420-85-6 [chemicalbook.com]

- 10. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

Topic: 7-Chlorobenzofuran-5-carbonitrile Derivatives and Analogues: A Privileged Scaffold for Modern Drug Discovery

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The benzofuran scaffold, a heterocyclic aromatic compound, is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in biologically active natural products and synthetic drugs.[1] This guide delves into the specific, highly functionalized core of 7-chlorobenzofuran-5-carbonitrile, deconstructing the strategic importance of its substituents and exploring the vast therapeutic potential of its derivatives. We provide a comprehensive analysis of the structure-activity relationships (SAR), synthetic methodologies, and biological applications, with a focus on anticancer and antiviral discovery. This document serves as a technical resource, offering field-proven insights, detailed experimental protocols, and a forward-looking perspective for professionals engaged in harnessing this versatile molecular framework.

Introduction: The Benzofuran Scaffold in Medicinal Chemistry

Benzofuran, a fused ring system composed of benzene and furan, is a structural motif of immense interest in pharmaceutical research.[2][3] Its derivatives exhibit a remarkable breadth of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective properties.[4][5][6] The therapeutic versatility of this scaffold has driven the development of numerous drugs, such as the antiarrhythmic agent Amiodarone.[4]

This guide focuses specifically on the this compound framework. The deliberate placement of a chlorine atom at the C-7 position and a nitrile group at the C-5 position is not arbitrary; these substitutions are strategic choices designed to modulate the molecule's electronic properties, metabolic stability, and binding interactions with biological targets. Understanding the distinct roles of these functional groups is paramount to designing novel derivatives with enhanced potency and selectivity.

Section 1: The Core Moiety - Deconstructing this compound

Chemical and Physicochemical Properties

The parent compound, this compound, serves as the foundational building block for a diverse library of potential therapeutic agents. Its core properties are summarized below.

| Property | Value | Source |

| IUPAC Name | 7-chloro-1-benzofuran-5-carbonitrile | [7] |

| Molecular Formula | C₉H₄ClNO | [7] |

| Molecular Weight | 177.59 g/mol | [7] |

| XLogP3 | 2.7 | [7] |

| Hydrogen Bond Donor Count | 0 | [7] |

| Hydrogen Bond Acceptor Count | 2 | [7] |

The Strategic Importance of the 5-Carbonitrile Group

The nitrile moiety (C≡N) is a powerful and versatile functional group in drug design, far exceeding the role of a simple substituent.[8] Its inclusion at the 5-position of the benzofuran ring is a deliberate tactic to impart favorable drug-like properties.

-

Bioisosteric Replacement: The nitrile group is frequently employed as a bioisostere for carbonyl, hydroxyl, and even halogen groups.[9][10] This allows medicinal chemists to fine-tune steric and electronic profiles while maintaining or improving biological activity. Its linear geometry and ability to act as a hydrogen bond acceptor enable it to mimic the interactions of other key functional groups.[10]

-

Modulation of Physicochemical Properties: As a strong electron-withdrawing group, the nitrile moiety significantly alters the electronic density of the aromatic ring system.[9] This can enhance π–π stacking interactions with aromatic residues (e.g., phenylalanine, tyrosine) in a protein's active site and improve metabolic stability by blocking sites susceptible to oxidative metabolism.[8][10]

-

Enhancing Target Affinity: The nitrile group can directly participate in crucial binding interactions, including hydrogen bonds, polar interactions, and even covalent bonds with specific targets, thereby increasing the binding affinity and selectivity of the drug candidate.[8]

The Influence of the 7-Chloro Substituent

The placement and nature of halogen atoms on a drug scaffold are critical determinants of its biological activity.[11] The chlorine at the C-7 position is no exception and serves multiple functions.

-

Hydrophobicity and Membrane Permeability: The chloro group increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and reach intracellular targets. This hydrophobic nature is often beneficial for improving oral bioavailability.[4]

-

Halogen Bonding: The chlorine atom can participate in "halogen bonds," which are non-covalent interactions between the electrophilic region of the halogen and a nucleophilic site on a biological target.[4] This interaction, distinct from a hydrogen bond, can substantially improve binding affinity and contribute to the compound's overall potency.[4]

-

Positional Importance in SAR: Structure-activity relationship studies of benzofuran derivatives consistently show that the position of the halogen is crucial for cytotoxic activity.[4] While substitutions at various positions have been explored, the specific placement at C-7 dictates a unique electronic and steric profile that influences how the molecule fits into a binding pocket.

Section 2: Synthesis and Characterization

Synthetic Strategies for the Benzofuran Core

The construction of the benzofuran nucleus is a well-established field in organic chemistry, with numerous methodologies available. Common strategies often involve the cyclization of appropriately substituted phenols or salicylaldehydes.[1][12][13] Palladium-catalyzed reactions, such as Sonogashira cross-coupling followed by cyclization, and acid-catalyzed cyclizations of ortho-alkynylphenols are also powerful modern techniques.[13][14]

Caption: Common synthetic pathways to the benzofuran scaffold.

Protocol: Synthesis of a 7-Chlorobenzofuran Intermediate

The following protocol is based on established literature methods for synthesizing a key intermediate, (7-chlorobenzofuran-3-yl)hydrazine, which can be further derivatized.[15] This self-validating system proceeds through identifiable intermediates, ensuring process control.

Rationale: This multi-step synthesis begins with the formation of a benzofuranone, which is then chlorinated and converted to a hydrazine. Hydrazines are exceptionally useful intermediates, readily reacting with aldehydes and ketones to form hydrazones, enabling the rapid generation of a diverse library of derivatives.

Step 1: Synthesis of 7-chlorobenzofuran-3(2H)-one

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the starting benzofuran-3(2H)-one (1.0 eq) in a suitable solvent such as glacial acetic acid.

-

Chlorination: Slowly add a chlorinating agent (e.g., sulfuryl chloride, SO₂Cl₂) (1.1 eq) dropwise to the solution at room temperature. The reaction is exothermic; maintain control with an ice bath if necessary.

-

Reaction Monitoring: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Pour the reaction mixture into a beaker of crushed ice and water. The crude product will precipitate.

-

Purification: Collect the solid precipitate by vacuum filtration, wash thoroughly with water to remove acid, and dry. Recrystallize the crude product from ethanol to yield pure 7-chlorobenzofuran-3(2H)-one.[15]

Step 2: Synthesis of 3,7-dichlorobenzofuran

-

Reaction Setup: To the 7-chlorobenzofuran-3(2H)-one (1.0 eq) in a flask, add phosphorus oxychloride (POCl₃) (3-5 eq).

-

Reaction: Heat the mixture under reflux for 3-5 hours.

-

Work-up: After cooling, carefully pour the reaction mixture onto crushed ice. The product will precipitate.

-

Purification: Filter the solid, wash with water, and recrystallize from a suitable solvent like ethanol to obtain 3,7-dichlorobenzofuran.

Step 3: Synthesis of (7-chlorobenzofuran-3-yl)hydrazine

-

Reaction Setup: Dissolve 3,7-dichlorobenzofuran (1.0 eq) in ethanol in a round-bottom flask.

-

Hydrazinolysis: Add hydrazine hydrate (98%, 1.5-2.0 eq) to the solution.

-

Reaction: Heat the mixture under reflux for 6-8 hours.[15]

-

Isolation: Remove the excess solvent under reduced pressure. The resulting solid product is filtered, washed with cold ethanol, and recrystallized from methanol to yield the target hydrazine intermediate.[15]

Analytical Characterization Workflow

Confirming the structure and purity of synthesized compounds is critical. A standard workflow involves a combination of spectroscopic and spectrometric techniques.

Rationale: Each technique provides a unique piece of the structural puzzle. IR confirms the presence of key functional groups, NMR elucidates the proton and carbon framework, and high-resolution mass spectrometry (HRMS) confirms the exact molecular formula.

Caption: Standard workflow for the purification and characterization of synthesized derivatives.

Section 3: Biological Activity and Therapeutic Potential

The this compound scaffold and its analogues are being investigated for a range of therapeutic applications, primarily driven by the broad bioactivity of benzofurans.[6][16]

Anticancer Applications: A Case Study in SAR

Benzofuran derivatives have emerged as a promising class of anticancer agents, demonstrating cytotoxicity against numerous human cancer cell lines.[1][3][11] Their mechanisms often involve disrupting fundamental cellular processes.[1]

-

Structure-Activity Relationship (SAR): Studies have shown that substitutions on the benzofuran core are crucial for cytotoxic activity.[11]

-

Halogenation: The presence and position of a halogen are critical. Attaching a halogen to an alkyl or acetyl chain, or directly onto the ring, can significantly enhance anticancer potency.[4][11]

-

Hybrid Molecules: Creating hybrid structures by linking the benzofuran core to other pharmacologically active moieties like chalcones, triazoles, or piperazines is a successful strategy for developing potent cytotoxic agents.[4][5]

-

Substitutions at C-2: Ester or heterocyclic ring substitutions at the C-2 position have been identified as being particularly important for cytotoxic activity.[11]

-

Table of Anticancer Activity for Benzofuran Derivatives

| Compound Type | Cancer Cell Line | Activity (IC₅₀ / GI₅₀) | Mechanism of Action (if known) |

| 3-bromomethyl-benzofuran (1) | K562, HL60 (Leukemia) | 5 µM, 0.1 µM | Apoptosis Induction |

| N-phenyl benzofuran derivative (7c) | Multiple | CTC₅₀ values indicate high activity | Not specified |

| Benzofuran-piperazine hybrid (38) | A549 (Lung), SGC7901 (Gastric) | 0.12 µM, 2.75 µM | NO Production Inhibition |

| Benzofuran-pyrazolyl methanone (33) | A2780 (Ovarian) | 11 µM | Not specified |

(Data synthesized from sources[4][5])

Antiviral Activity: Targeting Host Pathways

A novel and exciting application for benzofuran derivatives is in the modulation of the host's innate immune system to combat viral infections. Recent studies have identified benzofuran derivatives as potent agonists of the Stimulator of Interferon Genes (STING) pathway.[17]

The STING Pathway: STING is a critical component of the innate immune system that detects cytosolic DNA from invading pathogens.[17] Upon activation, STING triggers a signaling cascade that results in the production of Type I Interferons (IFN-I), which establish a broad-spectrum antiviral state in surrounding cells. Targeting STING with small molecule agonists represents a promising host-targeting strategy to treat a wide range of viral diseases.[17][18]

Caption: Benzofuran derivatives can act as STING agonists to induce an antiviral state.

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxic (cell-killing) potential of newly synthesized this compound derivatives against cancer cell lines.

Rationale: The MTT assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, allowing for the quantification of cell death induced by a test compound.

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight in an incubator (37°C, 5% CO₂).

-

Compound Treatment: Prepare serial dilutions of the benzofuran derivatives in cell culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the wells. Include wells with untreated cells (negative control) and cells treated with a known anticancer drug like Sorafenib (positive control).[19]

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the purple formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Section 4: Future Directions and Conclusion

The this compound scaffold represents a highly promising platform for the development of next-generation therapeutics. The strategic combination of a versatile benzofuran core with activity-enhancing chloro and nitrile substituents provides a rich foundation for further exploration.

-

Lead Optimization: Future efforts should focus on creating focused libraries of analogues to refine SAR and optimize for potency, selectivity, and pharmacokinetic properties. The use of computational tools, such as molecular docking and dynamic simulations, will be invaluable in guiding the rational design of new derivatives against specific targets like VEGFR-2 or STING.[19]

-

Exploring New Analogues: The exploration of novel bioisosteric replacements for the nitrile and chloro groups could yield compounds with unique pharmacological profiles.[20] For example, replacing the nitrile with other small, polar groups like oxetanes or replacing the chlorine with bromine or a trifluoromethyl group could modulate activity and ADME properties.

-

Mechanism of Action Studies: For promising lead compounds, in-depth studies to elucidate their precise mechanism of action are essential. This includes identifying direct binding targets and mapping their effects on cellular signaling pathways.

References

-

Farhat, J., Alzyoud, L., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers. [Link][2][4][11]

-

Farhat, J., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI. [Link][4][11]

-

Farhat, J., et al. (2022). Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PubMed. [Link][3][4]

-

PubMed. (n.d.). Synthesis and Structure-Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity. PubMed. [Link][21]

-

Yadav, M., et al. (n.d.). Design, Synthesis and Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity – A Research Article. Cuestiones de Fisioterapia. [Link][15]

-

ResearchGate. (2025). Application of Nitrile in Drug Design. ResearchGate. [Link][8]

-

ScienceDirect. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. ScienceDirect. [Link][9]

-

Fleming, F. F., et al. (n.d.). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PMC - NIH. [Link][10]

-

ResearchGate. (n.d.). Some clinical drugs containing benzofuran scaffolds. ResearchGate. [Link]

-

International Journal of Pharmacy and Biological Sciences. (n.d.). Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. International Journal of Pharmacy and Biological Sciences. [Link][22]

-

PrepChem.com. (n.d.). Synthesis of benzofuran-5-acetonitrile. PrepChem.com. [Link]

-

Farhat, J., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC - PubMed Central. [Link][4]

-

ResearchGate. (2025). Characterization of Benzofuran Derivatives: Crystal Structure, DFT Analysis and Antitumor Activity. ResearchGate. [Link]

-

London B. Publication. (n.d.). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. London B. Publication. [Link][12]

-

Organic Chemistry Portal. (n.d.). Synthesis of Benzofurans. Organic Chemistry Portal. [Link][13]

-

SlideShare. (2012). Application of Bioisosteres in Drug Design. SlideShare. [Link]

-

Miao, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. PMC - PubMed Central. [Link][5]

-

Miao, Y., et al. (n.d.). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. [Link][16]

-

Sagnelli, C., et al. (2024). Identification of new benzofuran derivatives as STING agonists with broad-spectrum antiviral activity. PubMed. [Link][17]

-

Ghaffar, T., et al. (n.d.). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. NIH. [Link][14]

-

Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Cambridge MedChem Consulting. [Link][20]

-

ResearchGate. (2024). (PDF) Synthesis and Characterization of Benzofuran Derivatives having Pyrimidine Moiety as Antimicrobial Agents. ResearchGate. [Link][23]

-

Miao, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. ScienceOpen. [Link][6]

-

Sagnelli, C., et al. (n.d.). Identification of new benzofuran derivatives as STING agonists with broad-spectrum antiviral activity. PMC - PubMed Central. [Link][18]

-

Ghosh, A., et al. (2020). Access to Corrole-Appended Persubstituted Benzofurans by a Multicomponent Reaction: The Dual Role of p-Chloranil. Organic Letters - ACS Publications. [Link]

-